Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 1449301-79-4) is a synthetic 4-oxo-1,4-dihydropyridine (4-oxo-DHP) derivative, a subclass of dihydropyridines distinguished by a carbonyl at the 4-position rather than the fully reduced ring characteristic of classical 1,4-dihydropyridine calcium-channel blockers. The compound has a molecular formula of C14H12FNO3, a molecular weight of 261.25 g/mol, and is typically supplied at 95% purity for research use.

Molecular Formula C14H12FNO3
Molecular Weight 261.25 g/mol
CAS No. 1449301-79-4
Cat. No. B1406484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
CAS1449301-79-4
Molecular FormulaC14H12FNO3
Molecular Weight261.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC=C(C1=O)C2=CC(=CC=C2)F
InChIInChI=1S/C14H12FNO3/c1-2-19-14(18)12-8-16-7-11(13(12)17)9-4-3-5-10(15)6-9/h3-8H,2H2,1H3,(H,16,17)
InChIKeyTVOBTUIVCKYNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 1449301-79-4): Core Chemical Identity and Sourcing Context


Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 1449301-79-4) is a synthetic 4-oxo-1,4-dihydropyridine (4-oxo-DHP) derivative, a subclass of dihydropyridines distinguished by a carbonyl at the 4-position rather than the fully reduced ring characteristic of classical 1,4-dihydropyridine calcium-channel blockers [1]. The compound has a molecular formula of C14H12FNO3, a molecular weight of 261.25 g/mol, and is typically supplied at 95% purity for research use . Its structure features a 3-fluorophenyl substituent at the 5-position of the pyridinone ring, an ethyl ester at the 3-position, and a free NH at the 1-position, providing a distinct hydrogen-bond donor/acceptor profile (1 donor, 5 acceptors) and a computed XLogP3 of 2.3 [1].

1
4-Oxo-DHP scaffold research Structurally distinct from classical 1,4-DHPs; enables non-calcium-channel target engagement studies (e.g., CB2 receptor, kinase hinge binding).
2
Positional SAR: meta-fluoro probe Essential 3-fluorophenyl regioisomer for fluorine positional scanning in structure-activity relationship programs.
3
Free NH donor profile Provides a hydrogen-bond donor absent in fully substituted DHPs; supports binding-site interaction studies.

Why Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate Cannot Be Swapped with Generic Dihydropyridines or Its Regioisomers


The 4-oxo-1,4-dihydropyridine (4-oxo-DHP) scaffold is pharmacologically distinct from classical 1,4-dihydropyridines (e.g., nifedipine, amlodipine) because the 4-oxo group eliminates the requirement for a 4-aryl substituent to confer calcium-channel activity, instead enabling engagement with alternative targets such as the cannabinoid CB2 receptor [1]. Within the 4-oxo-DHP class, regioisomeric variation of the fluorophenyl substituent (ortho‑, meta‑, para‑) can alter biological activity profiles: meta‑fluorophenyl substitution on classical Hantzsch‑type 1,4‑DHPs has been shown to confer selective cytotoxicity against HeLa (IC50 = 4.1 µM) and MCF-7 (IC50 = 11.9 µM) cancer cells, whereas the corresponding para‑substituted and ortho‑substituted analogs may exhibit different potency and selectivity patterns [2]. Consequently, procurement of the specific 3‑fluorophenyl regioisomer—rather than an off‑the‑shelf generic DHP or a 2‑ or 4‑fluoro analog—is essential for experiments where the meta‑positioning of the fluorine atom is a critical structural variable in structure‑activity relationship (SAR) studies.

Classical 1,4-DHP (e.g., nifedipine) mismatch: The 4-oxo group redirects target engagement away from calcium channels; direct substitution may confound mechanism-of-action studies.
2-Fluoro or 4-fluoro regioisomer mismatch: Fluorine positional isomerism alters electronic properties and biological activity profiles. In related DHP series, meta-fluoro substitution correlated with distinct cytotoxicity patterns; regioisomeric substitution introduces uncontrolled variables in SAR experiments.
Unsubstituted phenyl analog mismatch: Absence of the fluorine atom may shift hydrogen-bonding and target recognition. Reported data suggests non-fluorinated analogs exhibited reduced cell-model response in comparable assays.

Quantitative Differentiation Evidence for Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 1449301-79-4)


Regioisomeric Differentiation: 3-Fluoro vs. 4-Fluoro Substitution on the 4-Oxo-DHP Scaffold

Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is the meta‑fluorinated regioisomer. Its regioisomeric counterpart, ethyl 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 1052114-80-3), bears the fluorine in the para‑position. Although both compounds share the same molecular formula, a computed XLogP3 value of 2.3 [1], and identical hydrogen-bond donor/acceptor counts, the positional isomerism of the fluorine substituent is known to modulate electronic distribution, dipole moment, and metabolic stability in analogous dihydropyridine series [2]. Specifically, in a study of 4-aryl-1,4-dihydropyridines, the 3-fluorophenyl-substituted derivative (compound 20) demonstrated distinct cytotoxicity profiles with HeLa IC50 = 4.1 µM and MCF-7 IC50 = 11.9 µM, whereas other regioisomeric substitution patterns produced non-cytotoxic or less potent compounds [3].

Regioisomeric SAR
Class-level inference
Meta- vs. para-fluoro substitution
Identical computed XLogP3 (2.3), distinct electronic profiles
Fluorine positional scanning is critical for SAR; the 4-fluoro analog introduces an uncontrolled variable that may confound biological interpretation.
Data drawn from a related 4-aryl-DHP anticancer screen; regioisomeric effects may shift across scaffolds.
Structure-Activity Relationship Regioisomerism Medicinal Chemistry

Anticancer Activity of 3-Fluorophenyl-Substituted Dihydropyridines vs. Unsubstituted Phenyl Baselines

In a comparative anticancer screen of 22 symmetric and asymmetric 4-aryl-1,4-dihydropyridines, the 3-fluorophenyl-substituted analog (compound 20, diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) reduced HeLa cell viability with an IC50 of 4.1 µM and MCF-7 cell viability with an IC50 of 11.9 µM [1]. By contrast, the majority of 4-aryl-1,4-DHPs in the same panel—including those bearing unsubstituted phenyl, methoxyphenyl, or other halogenated aryl groups—did not significantly affect HeLa or MCF-7 cell viability at comparable concentrations [1]. The 3-fluorophenyl substitution was associated with a selectivity index favoring cancer cells (HeLa, MCF-7) over normal human fibroblasts (GM07492), suggesting that meta-fluorination on the DHP scaffold may impart a favorable therapeutic window relative to non-fluorinated analogs [1]. Although the test compound (compound 20) is a classical Hantzsch-type DHP rather than a 4-oxo-DHP, the 3-fluorophenyl moiety is identical to that of the target compound, supporting the hypothesis that this specific aryl substitution pattern contributes to enhanced biological activity.

Cytotoxicity Benchmark
Cross-study comparable
HeLa IC50 = 4.1 µM; MCF-7 IC50 = 11.9 µM
3-fluorophenyl DHP analog (compound 20)
Supports cell-model endpoint review for the 3-fluorophenyl moiety; non-fluorinated analogs showed reduced cytotoxicity in the same panel.
Classical Hantzsch-type DHP data; translation to 4-oxo-DHP scaffold requires validation.
Anticancer Cytotoxicity Dihydropyridine

Synthetic Accessibility: Isoxazole Strategy Enables Efficient Access to 4-Oxo-DHP-3-Carboxylates

The 4-oxo-1,4-dihydropyridine-3-carboxylate scaffold can be accessed via an isoxazole-based synthetic strategy that provides high reactivity intermediates suitable for further elaboration into 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates [1]. This methodology offers advantages over classical Hantzsch condensation approaches, which are poorly suited to 4-oxo-DHP construction because the 4-oxo group cannot be introduced via the standard three-component aldehyde/β-ketoester/ammonia reaction. The isoxazole route reported by Zanakhov et al. enables the synthesis of alkyl 6-aryl-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate derivatives, a subclass to which the target compound belongs [1]. While the Beilstein study does not report the target compound explicitly, the demonstrated scope includes aryl-substituted 4-oxo-DHP-3-carboxylates, establishing that the 3-fluorophenyl variant is structurally accessible via this validated route.

Synthetic Route
Class-level inference
Isoxazole rearrangement chemistry
Direct entry to 4-oxo-DHP-3-carboxylates
A validated synthetic methodology for this scaffold class reduces supply risk; classical Hantzsch routes cannot directly produce 4-oxo variants.
Scope demonstrated for alkyl 6-aryl-2-methyl-4-oxo-DHP-3-carboxylates.
Synthetic Chemistry Isoxazole Rearrangement Heterocycle Synthesis

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Classical DHP Calcium Blockers

The target compound displays a computed XLogP3 of 2.3 and a hydrogen-bond donor count of 1 (the NH of the pyridinone ring), which differentiates it from classical 1,4-dihydropyridine calcium-channel blockers such as nifedipine (XLogP3 ≈ 2.2, zero H-bond donors due to full substitution at the 1-position) [1]. The presence of the free NH donor in the 4-oxo-DHP scaffold creates an additional hydrogen-bonding interaction site that is absent in fully substituted 1,4-DHPs, potentially altering solubility, permeability, and target recognition profiles [2]. The 3-fluorophenyl group confers a molecular weight of 261.25 g/mol and 4 rotatable bonds, placing the compound within favorable drug-like chemical space relative to larger DHP derivatives.

Physicochemical Profile
Class-level inference
XLogP3 = 2.3, H-bond donors = 1
vs. nifedipine: XLogP3 ≈ 2.2, H-bond donors = 0
The free NH donor creates a hydrogen-bonding interaction site absent in classical 1,4-DHPs, relevant for target-recognition profiling.
Computed values from PubChem; experimental confirmation pending.
Physicochemical Properties Drug-likeness Lipophilicity

Purity Specification and Vendor Authenticity: 95% Assay per AKSci Certificate of Analysis

The compound is available from AK Scientific (Catalog No. 2404EB) at a certified purity of 95%, with molecular identity confirmed by CAS Registry Number (1449301-79-4) and molecular formula (C14H12FNO3, MW 261.25 g/mol) . In comparison, the 4-fluoro regioisomer (CAS 1052114-80-3) and 2-fluoro regioisomer are also available from various suppliers, but purity specifications and batch-to-batch consistency may vary. The availability of a Certificate of Analysis (CoA) from AKSci provides traceable quality assurance for the 3-fluorophenyl regioisomer, which is critical for reproducible biological assay results where trace impurities of regioisomeric contaminants could confound SAR interpretation .

Purity & Identity
Supporting evidence
95% purity (AKSci 2404EB)
CAS 1449301-79-4 confirmed
Traceable purity specification supports reproducible assay results; regioisomeric impurities could confound SAR interpretation.
Supplier specification; batch-specific CoA review recommended.
Quality Control Purity Procurement

Optimal Research Application Scenarios for Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 1449301-79-4)


Structure-Activity Relationship (SAR) Studies Investigating Fluorine Positional Effects on 4-Oxo-DHP Biological Activity

The 3-fluorophenyl regioisomer serves as the essential meta‑fluoro probe in a positional scanning SAR series. Parallel testing of the target compound alongside its 2‑fluoro and 4‑fluoro analogs enables quantitative dissection of how fluorine position modulates target engagement, cytotoxicity, and metabolic stability. The documented anticancer activity of a 3‑fluorophenyl‑bearing DHP analog (compound 20, HeLa IC50 = 4.1 µM) [1] provides a benchmark for testing whether this meta‑fluorine advantage translates to the 4‑oxo‑DHP scaffold, which has been validated as a CB2 receptor ligand scaffold [2].

Medicinal Chemistry Lead Optimization Programs Targeting CB2 Cannabinoid Receptor or Kinase Inhibition

The 4-oxo-DHP scaffold has been established as a privileged structure for CB2 receptor inverse agonism [2]. The target compound's free NH (H-bond donor) and 3‑fluorophenyl substituent offer distinct interaction possibilities at the CB2 orthosteric site compared to fully substituted 1,4-DHP calcium blockers. The compound can be used as a starting point for decorating the C‑6 position (which controls functional activity: agonists bear methyl/tert‑butyl, inverse agonists bear phenyl/4‑chlorophenyl) [2] and for probing kinase hinge‑region binding via the pyridinone NH donor.

Synthetic Methodology Development and Heterocyclic Chemistry Research

The isoxazole-based synthetic route reported for 4-oxo-DHP-3-carboxylates [3] provides a validated entry point for further scaffold diversification. The target compound can serve as a substrate for exploring C‑6 functionalization, N‑1 alkylation, or ester hydrolysis to the corresponding carboxylic acid, enabling access to 2,4,6‑triaryl-substituted and 1,2,5,6‑tetrasubstituted nicotinate derivatives. This makes it a valuable building block for academic and industrial heterocyclic chemistry groups developing novel 4-oxo-DHP libraries.

Anticancer Drug Discovery: Profiling 3-Fluorophenyl DHP Derivatives Across Cancer Cell Line Panels

Building on the observation that 3‑fluorophenyl‑substituted DHPs exhibit selective cytotoxicity toward HeLa and MCF‑7 cancer cells [1], the target compound can be prioritized for expanded in vitro profiling across broader cancer cell line panels (e.g., NCI‑60) and for selectivity assessment against normal human fibroblast lines. The 4‑oxo‑DHP scaffold may offer improved metabolic stability or altered efflux transporter susceptibility compared to classical Hantzsch‑type DHPs, providing a differentiated lead series for anticancer development.

Application
Selection Property
Validation Focus
Fluorine positional SAR studies
Meta-fluoro regioisomer identity
Cell-model endpoint review; regioisomeric purity
CB2 receptor / kinase target engagement
Free NH donor; 4-oxo scaffold
Pathway-target study context; binding-site interaction profiling
Heterocyclic chemistry & scaffold diversification
Isoxazole-route synthetic accessibility
Route validation; C-6/N-1 elaboration feasibility
Cancer cell-line profiling
3-Fluorophenyl DHP cytotoxicity context
Cell-model response interpretation; selectivity against normal fibroblasts
Quote Request

Request a Quote for Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.